Cas no 1014010-73-1 (7-Butyl-3-methyl-8-(3,4,5-trimethylpyrazolyl)-1,3,7-trihydropurine-2,6-dione)

7-Butyl-3-methyl-8-(3,4,5-trimethylpyrazolyl)-1,3,7-trihydropurine-2,6-dione Chemical and Physical Properties
Names and Identifiers
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- 7-butyl-3-methyl-8-(3,4,5-trimethylpyrazolyl)-1,3,7-trihydropurine-2,6-dione
- SBB085119
- ST51079052
- Z906123484
- 7-butyl-3-methyl-8-(3,4,5-trimethylpyrazol-1-yl)purine-2,6-dione
- 7-butyl-3-methyl-8-(3,4,5-trimethyl-1H-pyrazol-1-yl)-2,3,6,7-tetrahydro-1H-purine-2,6-dione
- 7-Butyl-3-methyl-8-(3,4,5-trimethylpyrazolyl)-1,3,7-trihydropurine-2,6-dione
-
- Inchi: 1S/C16H22N6O2/c1-6-7-8-21-12-13(20(5)16(24)18-14(12)23)17-15(21)22-11(4)9(2)10(3)19-22/h6-8H2,1-5H3,(H,18,23,24)
- InChI Key: JBRAVSKWVHUJMW-UHFFFAOYSA-N
- SMILES: O=C1C2=C(N(C)C(N1)=O)N=C(N1C(C)=C(C)C(C)=N1)N2CCCC
Computed Properties
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 4
- Heavy Atom Count: 24
- Rotatable Bond Count: 4
- Complexity: 515
- Topological Polar Surface Area: 85
- XLogP3: 2
7-Butyl-3-methyl-8-(3,4,5-trimethylpyrazolyl)-1,3,7-trihydropurine-2,6-dione Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Chemenu | CM265053-5g |
7-Butyl-3-methyl-8-(3,4,5-trimethyl-1H-pyrazol-1-yl)-1H-purine-2,6(3H,7H)-dione |
1014010-73-1 | 97% | 5g |
$1169 | 2021-08-18 | |
Chemenu | CM265053-10g |
7-Butyl-3-methyl-8-(3,4,5-trimethyl-1H-pyrazol-1-yl)-1H-purine-2,6(3H,7H)-dione |
1014010-73-1 | 97% | 10g |
$1636 | 2023-01-20 | |
Chemenu | CM265053-10g |
7-Butyl-3-methyl-8-(3,4,5-trimethyl-1H-pyrazol-1-yl)-1H-purine-2,6(3H,7H)-dione |
1014010-73-1 | 97% | 10g |
$1636 | 2021-08-18 | |
Chemenu | CM265053-1g |
7-Butyl-3-methyl-8-(3,4,5-trimethyl-1H-pyrazol-1-yl)-1H-purine-2,6(3H,7H)-dione |
1014010-73-1 | 97% | 1g |
$514 | 2023-01-20 | |
Chemenu | CM265053-5g |
7-Butyl-3-methyl-8-(3,4,5-trimethyl-1H-pyrazol-1-yl)-1H-purine-2,6(3H,7H)-dione |
1014010-73-1 | 97% | 5g |
$1169 | 2023-01-20 | |
Chemenu | CM265053-1g |
7-Butyl-3-methyl-8-(3,4,5-trimethyl-1H-pyrazol-1-yl)-1H-purine-2,6(3H,7H)-dione |
1014010-73-1 | 97% | 1g |
$514 | 2021-08-18 |
7-Butyl-3-methyl-8-(3,4,5-trimethylpyrazolyl)-1,3,7-trihydropurine-2,6-dione Related Literature
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1. Calix[4]pyrogallolarenes as novel high temperature inhibitors of oxidative degradation of polymers†Przemyslaw Ziaja,Katarzyna Jodko-Piorecka,Rafal Kuzmicz,Grzegorz Litwinienko Polym. Chem., 2012,3, 93-95
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Qianwen Chen,Zhen Hou,Weiman Zhuang,Tianxu Zhang J. Mater. Chem. A, 2020,8, 16232-16237
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Julien Lombard,Thierry Biben,Samy Merabia Nanoscale, 2016,8, 14870-14876
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Chan Hyung Park,SungKwon Jeon,Sang-Hee Park,Min Gyu Shin,Min Sang Park,Sun-Young Lee,Jung-Hyun Lee J. Mater. Chem. A, 2019,7, 3992-4001
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Eisuke Ohta,Hiroki Higuchi,Hidetoshi Kawai,Kenshu Fujiwara,Takanori Suzuki Org. Biomol. Chem., 2005,3, 3024-3031
Additional information on 7-Butyl-3-methyl-8-(3,4,5-trimethylpyrazolyl)-1,3,7-trihydropurine-2,6-dione
7-Butyl-3-methyl-8-(3,4,5-trimethylpyrazolyl)-1,3,7-trihydropurine-2,6-dione (CAS No. 1014010-73-1)
7-Butyl-3-methyl-8-(3,4,5-trimethylpyrazolyl)-1,3,7-trihydropurine-2,6-dione (CAS No. 1014010-73-1) is a complex organic compound with a unique structure that has garnered significant attention in the fields of medicinal chemistry and pharmacology. This compound belongs to the class of purine derivatives, which are well-known for their diverse biological activities and applications in drug discovery. The molecule's structure is characterized by a purine ring system with substituents at positions 2 and 6 as diones (keto groups), and additional substituents at positions 3 and 7 as methyl and butyl groups, respectively. The pyrazole ring attached at position 8 further adds complexity to the molecule's architecture.
The purine backbone of this compound is a fundamental structural motif in many biologically active molecules. Purines are essential components of nucleic acids and have been extensively studied for their roles in various biochemical processes. The presence of the pyrazole ring, a five-membered aromatic heterocycle containing two nitrogen atoms, introduces additional electronic and steric properties to the molecule. This makes it a promising candidate for exploring interactions with biological targets such as enzymes or receptors.
Recent studies have highlighted the potential of 7-butyl substituents in modulating the pharmacokinetic properties of purine derivatives. The butyl group at position 7 is believed to enhance lipophilicity, which could improve the compound's bioavailability and permeability across biological membranes. Similarly, the methyl group at position 3 contributes to the molecule's stability and may influence its binding affinity to specific protein pockets.
The dione groups at positions 2 and 6 are critical for maintaining the planar geometry of the purine ring system. This planarity is essential for proper molecular recognition and binding interactions with target molecules. The presence of these keto groups also introduces hydrogen bonding capabilities, which can be exploited in designing drugs with specific therapeutic effects.
One of the most intriguing aspects of this compound is its potential application in drug design targeting specific diseases. For instance, purine derivatives have shown promise in anticancer therapy due to their ability to inhibit key enzymes involved in cell proliferation and survival. The trimethylpyrazolyl group attached at position 8 may serve as a scaffold for further functionalization, enabling the development of more potent and selective drug candidates.
Recent advancements in computational chemistry have allowed researchers to perform detailed molecular docking studies on this compound. These studies have revealed potential binding modes with several therapeutic targets, including kinases and proteases. The trimethylpyrazolyl group has been identified as a key determinant in modulating these interactions due to its ability to engage in π–π stacking and hydrophobic interactions with target proteins.
In addition to its pharmacological applications, 7-butyl-3-methyl-8-(3,4,5-trimethylpyrazolyl)-1,3,7-trihydropurine-2,6-dione has also been explored for its potential use in materials science. Its rigid structure and aromaticity make it a candidate for applications in organic electronics or as a building block for advanced materials with tailored properties.
The synthesis of this compound involves multi-step organic reactions that require precise control over regioselectivity and stereochemistry. Researchers have employed various strategies such as Suzuki coupling reactions and Stille cross-couplings to assemble the complex structure efficiently. These synthetic approaches have been optimized based on insights from mechanistic studies and computational modeling.
From an environmental perspective, understanding the degradation pathways of this compound is crucial for assessing its ecological impact. Studies have shown that under certain conditions, such as exposure to UV light or enzymatic hydrolysis, the molecule undergoes cleavage at specific bonds within the purine ring system. This knowledge is essential for designing sustainable synthetic routes and minimizing environmental risks associated with its production.
In conclusion,7-butyl-3-methyl-8-(3,4,5-trimethylpyrazolyl)-1,3,7-trihydropurine-2,dione(CAS No: 1014010 -73 -1) stands out as a versatile compound with significant potential across multiple scientific disciplines. Its unique structure provides a platform for exploring novel therapeutic agents while offering opportunities for innovation in materials science research.
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